molecular formula C13H15NO B8463628 7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole

7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole

Cat. No.: B8463628
M. Wt: 201.26 g/mol
InChI Key: PBBHRTOURRSFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

6-ethoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indole

InChI

InChI=1S/C13H15NO/c1-2-15-12-5-6-13-10(9-12)8-11-4-3-7-14(11)13/h5-6,8-9H,2-4,7H2,1H3

InChI Key

PBBHRTOURRSFKJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N3CCCC3=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

a solution of 64.00 g 2,3-dihydro-1H-3a-aza-cyclopenta[a]inden-6-ol in 240 mL N,N-dimethylformamide was added over 10 min to a cooled (0° C.) suspension of 17.73 g (0.406 mol) sodium hydride (55% in oil) in 400 mL N,N-dimethylformamide. The mixture was stirred at 0° C. for 30 min. To the resulting mixture was added 32.84 mL (63.39 g, 0.406mol) ethyl iodide dropwise over 10 min. The mixture was stirred at room temperature for 1 h. The mixture was partitioned between ice-water and ethyl acetate. The phases were separated and the organic phase was washed with 10% citric acid, 10% sodium bicarbonate solution and brine. The aqueous phases were re-extracted with ethyl acetate. The combined organic phases were dried over magnesium sulfate and evaporated to dryness. The solid residue was stirred with 600 mL n-hexane for 1 h and the product collected by filtration. The filtrate was concentrated to obtain a second crop of product, to afford a combined yield of 66.4 g (89.3%) of the title compound as white crystals melting at 101-102° C.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
17.73 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
32.84 mL
Type
reactant
Reaction Step Three
Yield
89.3%

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